N-[2-({[4-(acetylamino)phenyl]sulfonyl}amino)ethyl]-2-fluorobenzamide
Description
N-[2-({[4-(acetylamino)phenyl]sulfonyl}amino)ethyl]-2-fluorobenzamide is a complex organic compound that features a sulfonamide group, an acetylamino group, and a fluorobenzamide moiety
Properties
IUPAC Name |
N-[2-[(4-acetamidophenyl)sulfonylamino]ethyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4S/c1-12(22)21-13-6-8-14(9-7-13)26(24,25)20-11-10-19-17(23)15-4-2-3-5-16(15)18/h2-9,20H,10-11H2,1H3,(H,19,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBNFTDFWCIIGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCNC(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({[4-(acetylamino)phenyl]sulfonyl}amino)ethyl]-2-fluorobenzamide typically involves multiple steps:
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Formation of the Sulfonamide Intermediate
Starting Materials: 4-aminobenzenesulfonamide and 2-fluorobenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at low temperatures (0-5°C) to form the sulfonamide intermediate.
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Acetylation
Starting Materials: The sulfonamide intermediate and acetic anhydride.
Reaction Conditions: The intermediate is reacted with acetic anhydride in the presence of a base such as pyridine. The reaction is typically performed at room temperature to yield the acetylated product.
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Coupling with Ethylenediamine
Starting Materials: The acetylated sulfonamide and ethylenediamine.
Reaction Conditions: The final coupling step involves reacting the acetylated sulfonamide with ethylenediamine in a solvent like ethanol, under reflux conditions, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidation of the acetylamino group can lead to the formation of corresponding nitro or hydroxyl derivatives.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in anhydrous solvents like tetrahydrofuran.
Products: Reduction can convert the sulfonamide group to an amine or the acetyl group to an alcohol.
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Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Typically performed in polar aprotic solvents like dimethylformamide.
Products: Substitution reactions can replace the fluorine atom with other functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-[2-({[4-(acetylamino)phenyl]sulfonyl}amino)ethyl]-2-fluorobenzamide has several applications in scientific research:
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Medicinal Chemistry
Drug Development: Its unique structure makes it a candidate for developing new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Anticancer Research: The compound’s ability to interact with biological targets suggests potential use in cancer therapy.
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Biological Studies
Protein Binding Studies: Used to investigate protein-ligand interactions due to its sulfonamide group, which is known to bind to certain proteins.
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in disease pathways.
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Industrial Applications
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Material Science: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-[2-({[4-(acetylamino)phenyl]sulfonyl}amino)ethyl]-2-fluorobenzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The fluorobenzamide moiety may enhance binding affinity and specificity through interactions with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-aminophenyl)sulfonyl]ethylbenzamide: Lacks the acetyl and fluorine groups, resulting in different chemical properties and biological activities.
N-[2-(4-acetylamino)phenyl]sulfonyl]ethylbenzamide: Similar but without the fluorine atom, which may affect its binding affinity and specificity.
N-[2-(4-chlorophenyl)sulfonyl]ethylbenzamide:
Uniqueness
N-[2-({[4-(acetylamino)phenyl]sulfonyl}amino)ethyl]-2-fluorobenzamide is unique due to the presence of both the acetylamino and fluorobenzamide groups. These functional groups confer specific chemical properties, such as increased lipophilicity and potential for hydrogen bonding, which can enhance its biological activity and specificity compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
